Hepps

Content Navigation

Buffer choice directly impacts enzyme kinetics reproducibility. HEPPS minimizes metal chelation interference, preserving metalloenzyme activity better than HEPES or Tris. With a pKa ~8.0 and low temperature coefficient, it ensures stable pH in cell culture and biochemical assays.

- Metal-sensitive assays: Low affinity for Mg²⁺, Mn²⁺, Zn²⁺ avoids cofactor sequestration.

- Aβ aggregation research: Actively disaggregates amyloid-β plaques, critical for Alzheimer's studies.

- Reliable supply: High-purity ≥99%, available in multiple scales for lab and pilot production.

CAS Number

Product Name

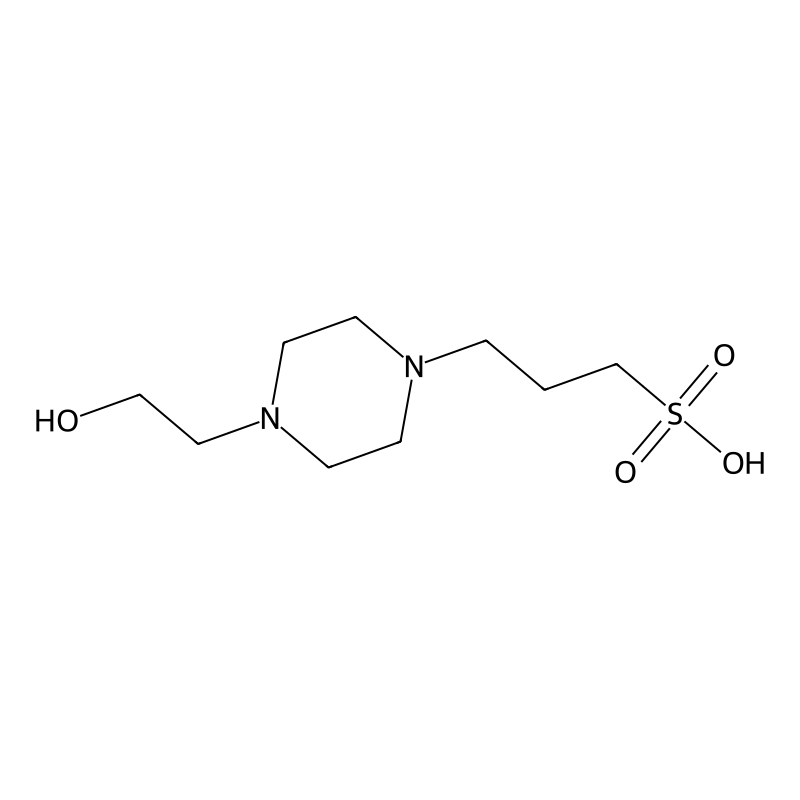

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

HEPPS, N-(2-Hydroxyethyl)piperazine-N'-(3-propanesulfonic acid), is a zwitterionic biological buffer and a member of the 'Good's buffers' family. With a pKa of approximately 8.0 at 25°C, it provides reliable pH control in the physiological range of 7.3 to 8.7. Key procurement-relevant characteristics include its high water solubility, low permeability through biological membranes, and minimal interference with many biological processes, making it a staple in cell culture, enzyme assays, and biochemical diagnostics.

Research Fit

References

- [1] Good, N. E. et al. Hydrogen ion buffers for biological research. Biochemistry 5, 467–477 (1966).

- [2] Kim, H. Y. et al. EPPS rescues hippocampus-dependent cognitive deficits in APP/PS1 mice by disaggregation of amyloid-β oligomers and plaques. Nat. Commun. 6, 8997 (2015).

- [12] HEPPS (buffer). Wikipedia. Retrieved April 24, 2026.

Substituting HEPPS with seemingly similar buffers like HEPES or Tris based on pH range alone is a significant procurement risk that can compromise experimental validity. While both are piperazine-based buffers, the longer propylsulfonic acid group of HEPPS, compared to the ethylsulfonic acid group of HEPES, results in distinct physicochemical properties. These differences in structure affect metal ion coordination, pKa sensitivity to temperature, and interactions with macromolecules. Such subtle distinctions are critical; for instance, buffer choice has been shown to potently affect the aggregation kinetics and oligomerization mechanisms of proteins like amyloid-beta, where substituting one Good's buffer for another can lead to profoundly different and non-reproducible outcomes.

Substitution Risk

References

- [3] Ferreira, S. T., De Felice, F. G., & Chapeaurouge, A. (2015). The effect of pH on the aggregation of Aβ(1-40) and its modulation by the buffer HEPES. Biophysical Chemistry, 207, 69-76.

- [17] Kandegedara, A., & Rorabacher, D. B. (1999). Noncomplexing Tertiary Amines as “Better” Buffers Covering the Range of pH 3−11. Temperature Dependence of Their Acid Dissociation Constants. Analytical Chemistry, 71(15), 3140–3144.

- [18] Garvey, M., et al. (2011). Phosphate and HEPES buffers potently affect the fibrillation and oligomerization mechanism of Alzheimer's Aβ peptide. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1812(6), 720-728.

- [28] Kandegedara, A., & Rorabacher, D. B. (1999). Noncomplexing Tertiary Amines as “Better” Buffers Covering the Range of pH 3−11. Temperature Dependence of Their Acid Dissociation Constants. Analytical Chemistry, 71(15), 3140-3144.

Reduced Metal Ion Interference

HEPPS demonstrates significantly weaker chelation of divalent cations compared to other common biological buffers, a critical factor for maintaining the activity of metalloenzymes and the integrity of metal-dependent systems. The stability constant for the HEPPS-Cu(II) complex (Log K₁) is 2.85, indicating weaker binding than the widely used substitute HEPES (Log K₁ = 3.22). [cite: REFS-1] This minimizes the risk of the buffer stripping essential metal cofactors from proteins during an assay, a known issue with buffers that have stronger chelating properties. [cite: REFS-2]

| Evidence Dimension | Copper(II) Ion Stability Constant (Log K₁) |

| Target Compound Data | 2.85 (for HEPPS) |

| Comparator Or Baseline | HEPES: 3.22 |

| Quantified Difference | HEPPS has a ~2.3-fold weaker binding affinity for Cu²⁺ than HEPES. |

| Conditions | Aqueous solution, 25 °C, ionic strength (μ) = 0.10 M |

This lower metal affinity makes HEPPS a more reliable choice for assays involving metal-dependent enzymes or proteins, reducing the risk of inaccurate kinetic data or protein denaturation.

Superior pH Stability Across Temperatures

Maintaining a stable pH during temperature fluctuations is critical for reproducibility in many biological experiments. HEPPS exhibits a pKa temperature coefficient (ΔpKa/°C) of -0.013 K⁻¹. This value is comparable to that of HEPES (-0.014 K⁻¹) but represents a significant improvement in pH stability over the widely used Tris buffer, which has a ΔpKa/°C of -0.028 K⁻¹. [cite: REFS-1, REFS-2] This means that for every 10°C increase in temperature, a Tris buffer's pH will drop by 0.28 units, more than double the shift observed with HEPPS.

| Evidence Dimension | Temperature Coefficient of pKa (ΔpKa/°C) |

| Target Compound Data | -0.013 K⁻¹ (for HEPPS) |

| Comparator Or Baseline | Tris: -0.028 K⁻¹; HEPES: -0.014 K⁻¹ |

| Quantified Difference | HEPPS is over 2-fold more resistant to temperature-induced pH shifts than Tris. |

| Conditions | Standard aqueous solution conditions. |

For experiments conducted at temperatures other than ambient (e.g., 37°C cell culture, thermal cycling), procuring HEPPS over Tris ensures more consistent pH control and higher reproducibility.

Amyloid-β Plaque Disaggregation

HEPPS has been identified as a molecule capable of binding to amyloid-beta (Aβ) aggregates and converting them into monomers, a critical function in Alzheimer's disease research. [cite: REFS-1] In a key study using APP/PS1 transgenic mice, oral administration of HEPPS in drinking water (30 mg/kg/day for 3.5 months) led to a significant reduction in Aβ oligomer and plaque deposition in the brain. [cite: REFS-1, REFS-2] This specific interaction and disaggregation capability is a functional property not broadly shared by other common buffers and highlights its role as an active chemical probe, not just an inert solvent component.

| Evidence Dimension | In Vivo Amyloid Plaque Disaggregation |

| Target Compound Data | Reduces Aβ oligomer and plaque deposition in APP/PS1 mice. |

| Comparator Or Baseline | Implicit baseline of no treatment or standard buffer without this specific activity. |

| Quantified Difference | Qualitative but significant reduction in pathology and rescue of cognitive deficits. |

| Conditions | In vivo study, APP/PS1 transgenic mice, 30 mg/kg/day oral administration for 3.5 months. |

For researchers in neurodegenerative disease, procuring HEPPS provides a validated tool for studying amyloid plaque dynamics and screening for therapeutics, a specific application where generic buffers are unsuitable.

Metal-Dependent Enzyme Assays

When characterizing enzymes that rely on divalent metal cations (e.g., Mg²⁺, Mn²⁺, Cu²⁺, Zn²⁺) for activity or stability. The demonstrably lower metal binding affinity of HEPPS compared to substitutes like HEPES minimizes the risk of cofactor sequestration, ensuring that measured kinetic parameters more accurately reflect the enzyme's true behavior. [cite: REFS-1]

Stable pH Control at Elevated Temperatures

Ideal for cell culture in CO₂-independent systems, enzymatic assays at 37°C, or protein thermal shift assays. The low temperature coefficient of its pKa ensures minimal pH drift as temperature changes, providing a more stable and reproducible environment than buffers like Tris. [cite: REFS-2]

Amyloid-Beta Aggregation Research

For in vitro and in vivo studies focused on the mechanisms of Alzheimer's disease. HEPPS is not merely a passive buffer in this context but an active agent shown to disaggregate Aβ plaques, making it a critical and specific tool for investigating amyloid pathology and potential therapeutic interventions. [cite: REFS-3]

Application Fit Matrix

References

- [1] Kandegedara, A., & Rorabacher, D. B. (1999). Noncomplexing Tertiary Amines as “Better” Buffers Covering the Range of pH 3−11. Temperature Dependence of Their Acid Dissociation Constants. Analytical Chemistry, 71(15), 3140–3144.

- [2] Roig, T., & van Veen, E. H. (1993). Ionization Enthalpies of Some Common Zwitterionic Hydrogen-Ion Buffers (HEPES, PIPES, HEPPS and BES) for Biological Research. Journal of Solution Chemistry, 22(9), 899-903.

- [3] Kim, H. Y. et al. EPPS rescues hippocampus-dependent cognitive deficits in APP/PS1 mice by disaggregation of amyloid-β oligomers and plaques. Nat. Commun. 6, 8997 (2015).

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 63 of 67 companies (only ~ 6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

Wikipedia

General Manufacturing Information

Explore Compound Types